![molecular formula C16H34ClNO3 B14441257 2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride CAS No. 78693-49-9](/img/structure/B14441257.png)
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride is an organic compound that features a dimethylamino group, an ethoxy group, and a dodecanoic acid moiety. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol. This intermediate is then reacted with dodecanoic acid under acidic conditions to yield the desired product. The hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Forms substituted amines or ethers.
Applications De Recherche Scientifique
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with cellular membranes and proteins. The dimethylamino group can interact with negatively charged sites on proteins, altering their function. The ethoxy and dodecanoic acid moieties contribute to the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 2-[2-(Dimethylamino)ethoxy]ethanol hydrochloride
Uniqueness
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride is unique due to its longer carbon chain (dodecanoic acid moiety), which imparts distinct lipophilic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring enhanced membrane interactions and solubility in non-polar environments.
Propriétés
Numéro CAS |
78693-49-9 |
|---|---|
Formule moléculaire |
C16H34ClNO3 |
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]dodecanoic acid;hydrochloride |
InChI |
InChI=1S/C16H33NO3.ClH/c1-4-5-6-7-8-9-10-11-12-15(16(18)19)20-14-13-17(2)3;/h15H,4-14H2,1-3H3,(H,18,19);1H |
Clé InChI |
GDAGFRWIFQYEDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



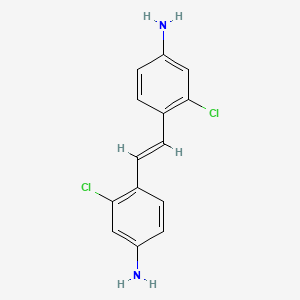
![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
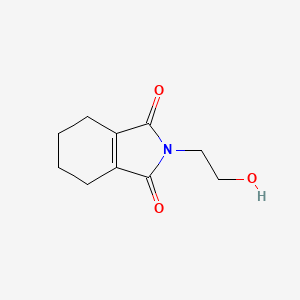
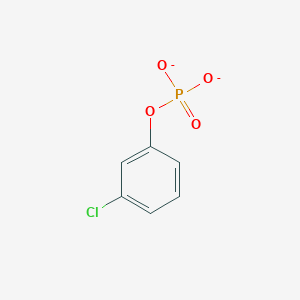
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
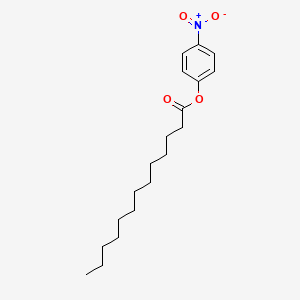
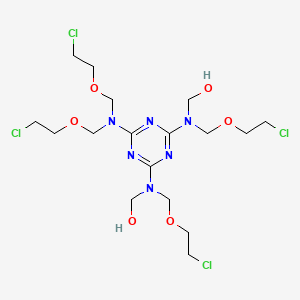
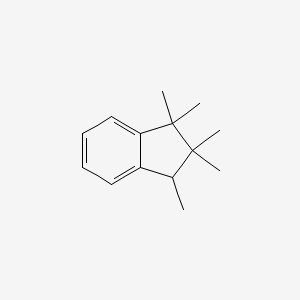
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)
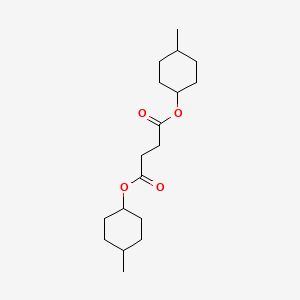
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)

